![molecular formula C20H24ClN3O3S B2638017 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1215317-32-0](/img/structure/B2638017.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Electrophilic Substitution Reactions
- Research has explored the synthesis and reactions of compounds involving furan-2-carboxamide and thiazole derivatives. For instance, Aleksandrov and Elchaninov (2017) detailed the synthesis of electrophilically substituted compounds starting from furan-2-carboxamide derivatives, indicating a methodological interest in modifying furan and thiazole rings for various applications, potentially including pharmacological activities (Aleksandrov & Elchaninov, 2017).
Antimicrobial and Antitumor Activities
- Compounds bearing furan and thiazole moieties have been investigated for their biological activities. For example, a study by Cakmak et al. (2022) on a thiazole-based heterocyclic amide showed good antimicrobial activity against a variety of microorganisms, suggesting potential pharmacological applications of similar compounds (Cakmak et al., 2022).
- Additionally, Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and evaluated their antitumor properties, indicating the interest in exploiting the structural features of these compounds for developing new anticancer agents (Horishny et al., 2020).
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-14-12-16-18(13-15(14)2)27-20(21-16)23(19(24)17-4-3-9-26-17)6-5-22-7-10-25-11-8-22;/h3-4,9,12-13H,5-8,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLXRCXFHFFLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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